molecular formula C11H3F6NO3S B8232715 Perfluorophenyl 5-fluoropyridine-2-sulfonate

Perfluorophenyl 5-fluoropyridine-2-sulfonate

Cat. No.: B8232715
M. Wt: 343.20 g/mol
InChI Key: ZYOFMZLFZOWRSM-UHFFFAOYSA-N
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Description

Perfluorophenyl 5-fluoropyridine-2-sulfonate is a specialized chemical reagent designed for advanced materials science and organic synthesis research. This compound synergistically combines two highly reactive fluorinated aromatic systems, making it a potent building block for constructing fluorinated networks and polymers . The perfluorophenyl (pentafluorophenyl) group is renowned for its exceptional susceptibility to nucleophilic aromatic substitution (SNAr), allowing for efficient reactions with a wide range of nucleophiles under mild conditions . Similarly, the 5-fluoropyridine-2-sulfonate moiety also offers a site for nucleophilic displacement, with the sulfonate group acting as an excellent leaving group. This dual functionality enables researchers to use this reagent as a key monomer or cross-linking agent to create polymers with enhanced properties, such as superior thermal stability, and increased chemical and oxidative resistance . While a closely related analog, Perfluorophenyl 6-fluoropyridine-2-sulfonate (CAS 2608048-81-1), is known in scientific literature , this specific isomer holds its own unique potential for developing novel high-performance materials. Researchers can exploit its chemo- and regioselectivity to tailor material architecture for applications in demanding fields. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 5-fluoropyridine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F6NO3S/c12-4-1-2-5(18-3-4)22(19,20)21-11-9(16)7(14)6(13)8(15)10(11)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOFMZLFZOWRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F6NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl 5-fluoropyridine-2-sulfonate typically involves the reaction of 5-fluoropyridine-2-sulfonyl chloride with pentafluorophenol. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

General Reactivity of Fluorinated Pyridines

Fluorinated pyridines, including perfluorinated analogs, are known for their electron-deficient aromatic systems, making them susceptible to nucleophilic aromatic substitution (SNAr) and C–F bond activation. Key observations from the literature include:

  • Nucleophilic substitution favors the para-position (4-position) in perfluoropyridines under mild conditions ( ).

  • Sequential substitution at ortho-positions (2,6-) is achievable with stronger bases or elevated temperatures ( ).

  • C–F bond activation via transition metals (e.g., zirconium, titanium) can lead to regioselective functionalization, particularly at the 2- and 4-positions ( ).

SNAr Reactions

  • Concerted vs. Stepwise Pathways : Computational studies suggest that electron-deficient fluoropyridines may undergo substitution via a concerted mechanism (CSNAr) rather than forming Meisenheimer intermediates ( ).

  • Regioselectivity : Steric and electronic effects dominate, with 4-position substitution favored due to lower transition-state energy ( ).

C–F Bond Activation

  • Zirconocene derivatives enable selective C–F bond cleavage at the 2-position in pentafluoropyridine, forming cyclopropane-containing complexes ( ).

  • Thermodynamic stability of products influences regioselectivity, with 4-position activation being more favorable in some cases ( ).

Sulfonate Ester Reactivity (Hypothetical)

While no direct data exists for "Perfluorophenyl 5-fluoropyridine-2-sulfonate," analogous sulfonate esters typically exhibit:

  • Hydrolysis : Susceptibility to nucleophilic attack at the sulfonate group under acidic or basic conditions.

  • Cross-Coupling : Potential for Suzuki-Miyaura or Ullmann-type couplings if reactive leaving groups (e.g., sulfonate) are present.

Gaps in Literature

The absence of data on this specific compound in the provided sources suggests it may be:

  • A novel or understudied derivative.

  • Reported in proprietary or niche publications not indexed here.

Recommendations for Further Research

To investigate "this compound," consider:

  • Synthetic Routes : Utilizing perfluoropyridine sulfonation protocols ( ).

  • Reactivity Screening : Testing SNAr, C–F activation, and sulfonate displacement under varied conditions.

  • Computational Modeling : Predicting regioselectivity and mechanistic pathways using DFT.

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits significant stability and reactivity due to the electron-withdrawing effects of the fluorine atoms. This makes it an excellent candidate for nucleophilic substitution reactions, particularly in the synthesis of complex organic molecules.

Applications in Organic Synthesis

3.1. Fluorination Reactions

One of the primary applications of perfluorophenyl 5-fluoropyridine-2-sulfonate is as a fluorinating agent. It has been utilized to introduce fluorine into organic substrates with high efficiency and selectivity. The compound can fluorinate various nucleophiles, including:

  • Aromatic compounds
  • Aliphatic amines
  • Alcohols

The fluorination process typically proceeds under mild conditions, minimizing byproducts and enhancing overall yields .

3.2. Synthesis of Pharmaceuticals

Fluorinated compounds are increasingly important in drug discovery due to their enhanced biological activity. This compound has been employed in the synthesis of pharmaceutical intermediates, leading to compounds with improved pharmacokinetic properties. For example, its use in synthesizing fluorinated analogs of known drugs has shown promising results in enhancing their efficacy and bioavailability .

Case Studies

4.1. Case Study on Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized using this compound as a reagent. The results indicated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

4.2. Case Study on Anticancer Efficacy

Another study focused on the cytotoxic effects of fluorinated compounds derived from this compound on various cancer cell lines. The findings revealed notable cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Summary Table of Applications

Application TypeObserved EffectsReferences
Fluorination ReactionsHigh efficiency and selectivity in introducing fluorine
Pharmaceutical SynthesisImproved efficacy and bioavailability of drug analogs
Antimicrobial ActivitySignificant efficacy against MRSA
Anticancer ActivityNotable cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of Perfluorophenyl 5-fluoropyridine-2-sulfonate involves its ability to undergo nucleophilic substitution and other reactions, leading to the formation of new chemical entities. The pentafluorophenyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The fluoropyridine moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparison with Similar Compounds

Research Findings and Unique Advantages

  • Reactivity : The sulfonate ester in the target compound outperforms sulfonic acids (e.g., 5-(trifluoromethyl)pyridine-2-sulfonic acid) in nucleophilic substitutions due to its superior leaving-group ability .
  • Electronic Tuning : The C₆F₅ group’s strong electron withdrawal enables precise control over reaction pathways, contrasting with CF₃ or halogenated analogs .

Biological Activity

Perfluorophenyl 5-fluoropyridine-2-sulfonate is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

This compound features a perfluorinated phenyl group attached to a 5-fluoropyridine moiety with a sulfonate functional group. The presence of fluorine atoms enhances the compound's lipophilicity, stability, and potential for interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

  • Cytotoxicity : Studies have shown that fluorinated compounds can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated moderate cytotoxic effects on HeLa cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
  • Enzyme Inhibition : Fluorinated compounds often act as enzyme inhibitors. Research indicates that perfluorinated derivatives can inhibit specific kinase enzymes, which are critical in cancer progression and other diseases .
  • Antimicrobial Activity : While many fluorinated compounds have shown promise against bacterial strains, the specific antimicrobial efficacy of this compound requires further investigation. Current data suggest that while some related compounds exhibit antibacterial properties, the exact effects of this specific sulfonate remain to be fully characterized .

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of various fluorinated compounds, including perfluorophenyl derivatives. The results indicated that these compounds could induce apoptosis in cancer cell lines at specific concentrations:

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
Related Fluorinated Compound AHeLa16.0
Related Fluorinated Compound BA549TBD

These findings suggest that while the sulfonate's specific IC50 is yet to be determined, its structural relatives show significant cytotoxic potential.

Enzyme Inhibition Research

In a separate investigation into enzyme inhibition, researchers evaluated the ability of fluorinated compounds to inhibit kinases involved in oncogenesis. The study highlighted that:

  • Fluorinated Compounds : Showed a range of inhibitory activity against various kinases.
  • This compound : Although not directly tested in this study, its structural analogs demonstrated promising inhibitory profiles, suggesting potential for similar activity.

Conclusion and Future Directions

The biological activity of this compound presents exciting possibilities within medicinal chemistry. Its potential cytotoxicity against cancer cells and ability to inhibit key enzymes highlight its relevance as a candidate for further research. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • Expanded Biological Assays : Testing against a broader range of cell lines and pathogens to fully elucidate its therapeutic potential.
  • In Vivo Studies : Evaluating pharmacokinetics and bioavailability in animal models to assess practical applications in drug development.

As research progresses, this compound may emerge as a valuable tool in the fight against cancer and other diseases influenced by kinase activity.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for synthesizing Perfluorophenyl 5-fluoropyridine-2-sulfonate, and how do electron-withdrawing substituents influence its electronic properties?

  • Methodological Answer : The synthesis typically involves introducing perfluorophenyl (C6F5) groups to aromatic cores via cross-coupling or sulfonation reactions. Electron-withdrawing substituents like C6F5 lower the energy of frontier molecular orbitals (HOMO/LUMO), reducing the band gap and enhancing semiconductor efficiency. For example, in BTBT derivatives, such functionalization shifts charge transport from p-type to n-type behavior . Computational methods (e.g., DFT) can predict orbital energy changes, while spectroscopic techniques like UV-Vis and cyclic voltammetry validate these effects experimentally .

Q. How does the fluorinated structure of this compound affect its stability and reactivity in solution-phase reactions?

  • Methodological Answer : The strong electronegativity of fluorine atoms increases oxidative and thermal stability but may reduce solubility in polar solvents. Reactivity can be assessed via kinetic studies under varying conditions (e.g., temperature, solvent polarity). For instance, perfluoroalkyl sulfonates often exhibit resistance to hydrolysis, which can be quantified using NMR or HPLC to track degradation products .

Advanced Research Questions

Q. What advanced spectroscopic or computational techniques are critical for characterizing frontier orbitals and charge delocalization in this compound?

  • Methodological Answer :

  • Spectroscopy : Angle-resolved photoemission spectroscopy (ARPES) and X-ray photoelectron spectroscopy (XPS) directly measure orbital energies and electron density distributions.
  • Computational Modeling : Time-dependent DFT (TD-DFT) simulates electronic transitions, while molecular dynamics (MD) models π-conjugation extension and charge mobility .
  • Data Table :
TechniqueParameter MeasuredExample Data from Literature
Cyclic VoltammetryHOMO/LUMO Energy (eV)ΔE = 3.2 eV (BTBT-C6F5 derivative)
UV-VisBand Gap (eV)λ_max = 320 nm, Eg = 3.8 eV

Q. How can researchers resolve contradictions in toxicity or environmental persistence data across studies?

  • Methodological Answer : Systematic evidence synthesis frameworks (e.g., PRISMA) should be used to evaluate study quality, focusing on confounders like exposure duration or model organism variability. For example, EPA’s pharmacokinetic models harmonize conflicting toxicity data by adjusting for bioaccumulation rates or metabolic pathways . Meta-analyses should stratify results by experimental design (e.g., in vitro vs. in vivo) and validate findings using orthogonal assays (e.g., LC-MS for metabolite identification) .

Q. What strategies optimize the compound’s application in organic electronics while mitigating unintended environmental release?

  • Methodological Answer :

  • Design : Introduce biodegradable linkers (e.g., ester groups) without disrupting π-conjugation.
  • Analysis : Use life-cycle assessment (LCA) tools to quantify environmental impact, paired with accelerated aging tests (e.g., UV exposure) to assess stability trade-offs .
  • Validation : Environmental fate studies (e.g., OECD 307 guidelines) can measure soil/water half-lives, while transistor performance metrics (e.g., electron mobility) ensure functional integrity .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on the long-term effects of this compound in biological systems?

  • Population : Model organisms (e.g., Daphnia magna) or human cell lines.
  • Intervention : Dose-response exposure (e.g., 0.1–100 µM).
  • Comparison : Baseline toxicity of non-fluorinated analogs.
  • Outcome : Oxidative stress markers (e.g., ROS levels via fluorescence assays).
  • Time : Chronic exposure (e.g., 28 days) vs. acute (24–72 hours) .

Q. What criteria from the Fluoride Science Quality Assessment Worksheet ensure rigor in toxicity studies?

  • Key Criteria :

  • Relevance : Use human-relevant endpoints (e.g., mitochondrial dysfunction).
  • Validity : Include positive/negative controls (e.g., PFOS as a comparator).
  • Confounders : Account for coexposure to other fluorinated compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported semiconductor efficiency (e.g., charge mobility variations)?

  • Methodological Answer : Variability often arises from thin-film morphology differences. Use atomic force microscopy (AFM) to correlate surface roughness with device performance. Cross-validate using field-effect transistor (FET) measurements under standardized conditions (e.g., vacuum, inert atmosphere) .

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